

Application Notes and Protocols: Radiolabeling with Lanthanum-140

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Compound of Interest

Compound Name: Lanthanum-140

Cat. No.: B1220453

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Introduction

Lanthanum-140 (La-140) is a radioisotope with potential applications in targeted radionuclide therapy and imaging. Effective and stable radiolabeling of targeting molecules with La-140 is crucial for the development of novel radiopharmaceuticals. This document provides detailed protocols for the radiolabeling of targeting molecules with **Lanthanum-140** using various chelating agents. The methodologies outlined are based on established procedures for chemically similar lanthanide radioisotopes and are intended to serve as a comprehensive guide for researchers in this field.

The choice of chelator is critical for achieving high radiolabeling efficiency and in vivo stability. This document focuses on two primary types of chelators: the macrocyclic chelator DOTA and the 18-membered macrocycle, macropa, which has shown particular promise for lanthanide radiolabeling.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on radiolabeling with lanthanum isotopes, providing a comparative overview of the performance of different chelators under various conditions.

Chelator	Ligand Concentration	Temperature (°C)	Incubation Time (min)	pH	Radiochemical Purity/Yield (%)	Apparent Molar Activity (Ci/μmol)	Reference
macropa	Submicromolar	Room Temperature	5	-	-	4.34	[1][2]
macropa-DUPA	-	Room Temperature	30	-	-	0.28-0.33	[1]
DO3Apic	-	Room Temperature	30	-	-	0.37	[1]
DOTA	-	80	30	-	-	0.67	[1]
DOTA	-	37	60	-	90	-	[3]
DOTA	-	70	60	-	97	-	[3]
TPAEN	3 μM	-	-	4-5	Quantitative	-	[3]
TPADAC	3 μM	-	-	4-5	Quantitative	-	[3]

Experimental Protocols

Protocol 1: Radiolabeling with Macropa

Macropa has been identified as an ideal chelator for lanthanum isotopes due to its ability to achieve efficient radiolabeling at room temperature.[1]

Materials:

- **Lanthanum-140** (La-140) in 0.1 M HCl

- Macropa-conjugated targeting molecule
- Ammonium acetate buffer (0.5 M, pH 5.5)
- Metal-free water
- PD-10 desalting column
- ITLC strips
- Mobile phase (e.g., 50 mM DTPA, pH 5)
- Radio-TLC scanner

Procedure:

- Preparation of Reaction Mixture:
 - In a sterile, metal-free microcentrifuge tube, add a specific amount of the macropa-conjugated targeting molecule. The final concentration will depend on the desired specific activity.
 - Add ammonium acetate buffer to adjust the pH of the reaction mixture to approximately 5.5.
 - Add the **Lanthanum-140** solution to the tube. The volume and activity will depend on the specific experimental requirements.
- Incubation:
 - Gently mix the reaction solution.
 - Incubate the reaction mixture at room temperature for 5-30 minutes.[\[1\]](#)[\[2\]](#)
- Purification:
 - Purify the radiolabeled conjugate using a PD-10 desalting column to remove any unchelated La-140.

- Elute the product with sterile, metal-free saline.
- Collect the fractions containing the radiolabeled product.
- Quality Control:
 - Determine the radiochemical purity using instant thin-layer chromatography (ITLC).
 - Spot a small aliquot of the purified product onto an ITLC strip.
 - Develop the strip using a suitable mobile phase (e.g., 50 mM DTPA, pH 5).
 - Analyze the strip using a radio-TLC scanner. The radiolabeled conjugate should remain at the origin, while free La-140 will move with the solvent front.
 - Calculate the radiochemical purity by integrating the peaks corresponding to the product and impurities.

Protocol 2: Radiolabeling with DOTA

DOTA is a widely used chelator for radiometals; however, it typically requires heating for efficient complexation with lanthanides.^{[1][3]}

Materials:

- **Lanthanum-140** (La-140) in 0.1 M HCl
- DOTA-conjugated targeting molecule
- Ammonium acetate buffer (0.5 M, pH 5.5) or Sodium acetate buffer (0.1 M, pH 5)
- Metal-free water
- Heating block or water bath
- PD-10 desalting column
- ITLC strips

- Mobile phase (e.g., 50 mM DTPA, pH 5)
- Radio-TLC scanner

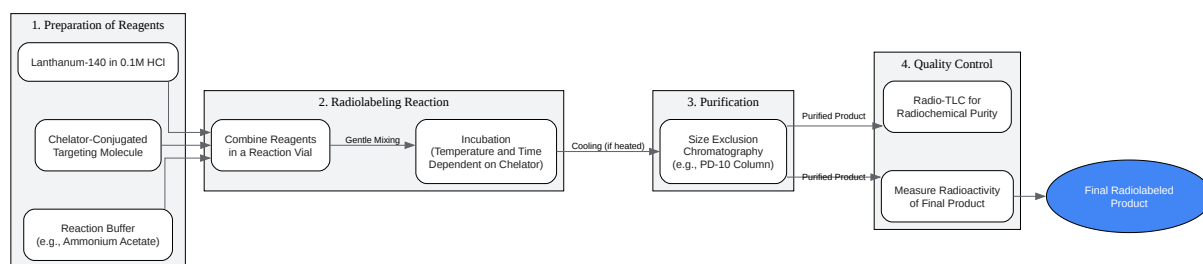
Procedure:

- Preparation of Reaction Mixture:
 - In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated targeting molecule and the appropriate buffer to maintain a pH of approximately 5.5.
 - Add the **Lanthanum-140** solution to the mixture.
- Incubation:
 - Vortex the reaction mixture gently.
 - Incubate the tube in a heating block or water bath at 70-90°C for 30-60 minutes.[\[1\]](#)[\[3\]](#)
- Purification:
 - Allow the reaction mixture to cool to room temperature.
 - Purify the radiolabeled conjugate using a PD-10 desalting column, eluting with sterile, metal-free saline.
 - Collect the fractions containing the radiolabeled product.
- Quality Control:
 - Assess the radiochemical purity using ITLC as described in Protocol 1.
 - The radiolabeled DOTA-conjugate will remain at the origin, while free La-140 will migrate with the solvent front.
 - Calculate the radiochemical purity using a radio-TLC scanner.

Visualizations

Experimental Workflow for Lanthanum-140 Radiolabeling

The following diagram illustrates the general workflow for the radiolabeling of a targeting molecule with **Lanthanum-140**.



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Caption: General workflow for radiolabeling with **Lanthanum-140**.

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